molecular formula C20H21NO4 B582346 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid CAS No. 1261969-11-2

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid

Cat. No.: B582346
CAS No.: 1261969-11-2
M. Wt: 339.391
InChI Key: SHYRKVICVFHZQC-UHFFFAOYSA-N
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Description

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid: is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. This compound is known for its unique structure, which includes a methoxy group, a piperidinocarbonyl group, and a benzoic acid moiety. It is often used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid typically involves the reaction of 5-methoxybenzoic acid with 4-(piperidinocarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinocarbonyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.

    Reduction: 5-Methoxy-3-[4-(piperidin-1-yl)phenyl]benzoic acid.

    Substitution: 5-Halo-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.

Scientific Research Applications

5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Methoxy-3-[4-(piperidin-1-yl)phenyl]benzoic acid
  • 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid
  • 5-Halo-3-[4-(piperidinocarbonyl)phenyl]benzoic acid

Uniqueness: 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, piperidinocarbonyl moiety, and benzoic acid structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-18-12-16(11-17(13-18)20(23)24)14-5-7-15(8-6-14)19(22)21-9-3-2-4-10-21/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRKVICVFHZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692295
Record name 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-11-2
Record name 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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